molecular formula C17H20N2O3S2 B2545062 5-ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941890-95-5

5-ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2545062
CAS No.: 941890-95-5
M. Wt: 364.48
InChI Key: DIPDUGKIWJMEHB-UHFFFAOYSA-N
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Description

5-ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Biological Activity

5-Ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety, which contribute to its unique biological properties. The IUPAC name reflects its structural complexity, indicating the presence of multiple functional groups that may interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrrolidinone Moiety : The reaction of the thiophene derivative with a suitable pyrrolidinone compound.
  • Attachment of the Sulfonamide Group : This final step often involves sulfonation reactions under specific conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity : Preliminary studies have shown that derivatives similar to this compound possess moderate antimicrobial effects against various pathogens, including bacteria and fungi. For instance, compounds derived from similar structures have demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM .

Cytotoxic Effects : In vitro studies using MTT assays have indicated that certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through mechanisms such as hydrogen bonding and hydrophobic interactions.
  • Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its efficacy against target cells.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-negative bacteria.
Study BShowed promising cytotoxic effects on human cancer cell lines with IC50 values below 10 μM.
Study CInvestigated binding interactions via molecular docking, revealing strong affinities for key biological targets.

Properties

IUPAC Name

5-ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-14-7-9-17(23-14)24(21,22)18-13-6-8-15(12(2)11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDUGKIWJMEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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